molecular formula C23H24N2O7 B11123262 [2-amino-3-(ethoxycarbonyl)-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl]acetic acid

[2-amino-3-(ethoxycarbonyl)-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indol]-1'(2'H)-yl]acetic acid

Cat. No.: B11123262
M. Wt: 440.4 g/mol
InChI Key: QGTXDQSNGCTFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-AMINO-3-(ETHOXYCARBONYL)-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETIC ACID is a complex organic compound that features a spirochromene-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-AMINO-3-(ETHOXYCARBONYL)-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is the condensation of appropriate indole and chromene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-AMINO-3-(ETHOXYCARBONYL)-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-AMINO-3-(ETHOXYCARBONYL)-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[2-AMINO-3-(ETHOXYCARBONYL)-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromene derivatives: These compounds share a similar chromene core and exhibit comparable biological activities.

    Indole derivatives: Compounds with indole structures often have similar chemical properties and applications.

Uniqueness

2-[2-AMINO-3-(ETHOXYCARBONYL)-7,7-DIMETHYL-2’,5-DIOXO-1’,2’,5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3’-INDOL]-1’-YL]ACETIC ACID is unique due to its spirochromene-indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

2-(2-amino-3-ethoxycarbonyl-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-1'-yl)acetic acid

InChI

InChI=1S/C23H24N2O7/c1-4-31-20(29)18-19(24)32-15-10-22(2,3)9-14(26)17(15)23(18)12-7-5-6-8-13(12)25(21(23)30)11-16(27)28/h5-8H,4,9-11,24H2,1-3H3,(H,27,28)

InChI Key

QGTXDQSNGCTFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC(=O)O)C(=O)CC(C2)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.